Ferric stearate

概要

説明

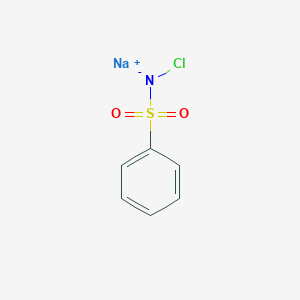

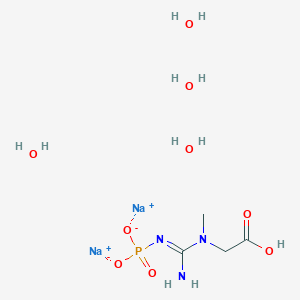

Ferric stearate, also known as Iron (III) stearate, is a metal-organic compound. It’s a salt of iron and stearic acid with the chemical formula C54H105FeO6 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .

Synthesis Analysis

Ferric stearate can be synthesized by reacting stearic acid with iron oxide or treating stearic acid with iron chloride in the presence of DABCO .Molecular Structure Analysis

The molecular formula of Ferric stearate is C54H105FeO6, and it has a molar mass of 906.3 .Chemical Reactions Analysis

Ferric stearate has been found to be very efficient in accelerating polyethylene (PE) degradation . It also plays a significant role in the early stages of polyethylene photo-oxidative degradation .Physical And Chemical Properties Analysis

Ferric stearate forms an orange-red powder. It is hygroscopic, insoluble in water, but soluble in hot ethanol, toluene, chloroform, acetone, benzene, and turpentine .科学的研究の応用

Catalyst in Organic Synthesis

Ferric stearate is used as a catalyst in organic synthesis . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in various organic synthesis processes.

Reagent in Analytical Chemistry

In the field of analytical chemistry, Ferric stearate is used as a reagent . It can react with other substances under specific conditions, allowing chemists to identify or quantify a substance within a sample.

Stabilizer in Biochemistry

Ferric stearate also serves as a stabilizer in biochemistry . It can help maintain the stability of certain biochemical substances, preventing them from decomposing or reacting with other substances in the environment.

Accelerating Polyethylene Degradation

Ferric stearate is very efficient in accelerating polyethylene (PE) degradation . It plays a significant role in the early stages of polyethylene photo-oxidative degradation . The compound not only promotes the oxidative degradation of PE but also contributes significantly to the early behavior of photo-oxidative degradation .

Photo-Oxidative Degradation of Polyethylene Films

Ferric stearate is used in the photo-oxidative degradation of linear low-density polyethylene films . The compound promotes the degradation of PE at the early stage of photo-oxidative degradation .

Thermal Oxidation Process of Paraffin

Ferric stearate has a positive effect on the oxidation of paraffin at lower temperatures . It can decrease the oxidation reaction temperature of paraffin, especially during the first stage of the oxidation process .

作用機序

Target of Action

Ferric stearate, a metal-organic compound, is a salt of iron and stearic acid . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The primary target of ferric stearate is the iron transport and storage system within the body. Iron is an essential element for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferric stearate interacts with these systems, providing iron in a form that can be readily used or stored by the body .

Mode of Action

Ferric stearate interacts with its targets through a process of iron exchange. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo . This process allows the iron from ferric stearate to be incorporated into the body’s iron stores and used in various biochemical processes .

Biochemical Pathways

Ferric stearate affects several biochemical pathways related to iron metabolism. It contributes to the regulation of cellular iron uptake and release . Ferritin, an intracellular protein that stores iron in a non-toxic and bioavailable form, plays a major role in tissue iron homeostasis . Ferric stearate can influence the secretion of ferritin, which is an important piece in the puzzle of tissue iron homeostasis .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds like ferric carboxymaltose, we can infer that ferric stearate would have similar properties . After administration, there would be a rapid, dose-dependent increase in total serum iron levels . The systemic exposure to iron would increase in a dose-proportional manner, with a long duration of action due to the slow loss of iron from the body .

Result of Action

The primary result of ferric stearate’s action is an increase in the body’s iron stores. This can help to correct conditions such as iron deficiency anemia . Additionally, ferric stearate has been used as a catalyst in organic synthesis, a reagent in analytical chemistry, and as a stabilizer in biochemistry .

Action Environment

The action of ferric stearate can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and utilization of the iron in ferric stearate. Additionally, factors such as pH and temperature can influence the stability and efficacy of ferric stearate .

Safety and Hazards

将来の方向性

Ferric stearate has been studied for its role in the early stages of polyethylene photo-oxidative degradation . This finding reveals the mechanism by which Ferric stearate promotes the degradation of PE at the early stage of photo-oxidative degradation. It provides guiding significance for the in-depth study of the early degradation behavior in photo-oxidative degradation on polyolefin/Ferric stearate films .

特性

IUPAC Name |

iron(3+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQSLVIGPHXVAK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890507 | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric stearate | |

CAS RN |

555-36-2, 5136-76-5 | |

| Record name | Iron tristearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tristearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Q7454COW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of ferric stearate in the polymer industry?

A1: Ferric stearate is widely employed as a pro-degradant additive in polyolefin films, particularly polyethylene (PE) [, , , , , , ].

Q2: How does ferric stearate affect the degradation of polyethylene?

A2: Ferric stearate accelerates the photo-oxidative degradation of PE upon exposure to UV radiation or heat [, , , , ]. This degradation occurs through chain scission, leading to a decrease in the molecular weight of the polymer and ultimately resulting in embrittlement and fragmentation of the plastic [, ].

Q3: Does the effectiveness of ferric stearate as a pro-degradant vary among different polyolefins?

A3: Yes, research indicates that ferric stearate is more effective in accelerating the photodegradation of polypropylene (PP) compared to polyethylene (PE) [, ].

Q4: Are there any studies exploring the combined effect of ferric stearate and other additives on polymer degradation?

A4: Yes, studies have shown that combining ferric stearate with lipophilic amines like stearyl amine or amino-POSS significantly enhances the thermal oxidation of polyethylene and polypropylene, even in the absence of light [].

Q5: Beyond its role as a pro-degradant, are there any other applications of ferric stearate in materials science?

A5: Yes, ferric stearate can be used as a template for the controlled growth of graphene nanostructures. The molecularly patterned ferric stearate layers on dielectric substrates guide the growth of polypyrrole, a graphene precursor, leading to the formation of nanoribbons or nanoporous sheets [].

Q6: Can ferric stearate be used to modify the surface properties of materials?

A6: Yes, immersing stainless steel meshes in a solution containing hydrochloric acid and stearic acid leads to the formation of a superhydrophobic surface. This surface modification is attributed to the deposition of ferric stearate, which lowers the surface energy [].

Q7: What is the molecular formula and weight of ferric stearate?

A7: The molecular formula of ferric stearate is Fe[CH3(CH2)16COO]3, and its molecular weight is approximately 906.4 g/mol.

Q8: What spectroscopic techniques have been used to characterize ferric stearate?

A8: Researchers have employed various techniques to study ferric stearate, including:

- Diffuse Reflectance Spectroscopy (DRS): To investigate absorption intensities and understand its photocatalytic properties [, , ].

- Infrared Spectroscopy (IR): To identify functional groups and study changes in chemical structure during degradation processes [, , , ].

- Ultraviolet-Visible Spectroscopy (UV-Vis): To analyze absorption characteristics and evaluate photodegradation behavior [, , ].

- X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition and chemical states in thin films [, ].

- Scanning Electron Microscopy (SEM): To examine surface morphology and changes induced by degradation [, , ].

- Conversion Electron Mössbauer Spectroscopy (CEMS): To study the chemical environment and oxidation state of iron in thin films [, ].

Q9: How does the structure of ferric stearate contribute to its properties?

A9: Ferric stearate possesses a long hydrophobic tail (stearate) and a hydrophilic head (ferric ion). This amphiphilic nature enables it to form Langmuir-Blodgett (LB) films at the air-water interface, which can be transferred to solid substrates [, , , , , ]. The iron center plays a crucial role in its photocatalytic activity and ability to accelerate polymer degradation [, , , ].

Q10: Does ferric stearate exhibit photocatalytic activity?

A10: Yes, ferric stearate can act as a photocatalyst, facilitating the degradation of organic pollutants like methylene blue under sunlight irradiation [, , ].

Q11: How does the photocatalytic activity of ferric stearate compare with other photocatalysts?

A11: While ferric stearate exhibits photocatalytic activity, research suggests that its degradation efficiency might be lower than that of other photocatalysts like ferrocene or NiDBC [, ].

Q12: How does the addition of ferric stearate to titanium dioxide (TiO2) affect its photocatalytic properties?

A12: Modifying TiO2 with ferric stearate has been shown to enhance the photocatalytic degradation of methylene blue under visible light irradiation. The effect is dependent on the mass ratio of ferric stearate to TiO2 [].

Q13: Can ferric stearate be used as a co-catalyst to improve the photocatalytic efficiency of other materials?

A13: Yes, ferric stearate has been incorporated into polystyrene alongside TiO2 nanoparticles. The addition of ferric stearate improves the dispersion of TiO2 in the polymer matrix and enhances the photocatalytic degradation of polystyrene under UV irradiation [].

Q14: What factors influence the stability of ferric stearate?

A14: The stability of ferric stearate is affected by factors like temperature, pH, and the presence of other chemicals. For instance, heating ferric stearate multilayers leads to the thermodesorption of the organic part, leaving behind iron oxide [].

Q15: How does the presence of alkali ions affect ferric stearate layers?

A15: The presence of alkali ions during the preparation of ferric stearate Langmuir-Blodgett films can lead to the replacement of iron ions, potentially impacting the film's properties [].

Q16: Does the use of ferric stearate in degradable plastics raise any environmental concerns?

A16: While ferric stearate promotes the degradation of plastics, the potential environmental impact of its degradation products requires further investigation. It is crucial to ensure that the degradation products do not pose a threat to ecosystems [, ].

Q17: What are the potential benefits of using ferric stearate in degradable plastics?

A17: Incorporating ferric stearate into plastics could help address the issue of plastic pollution by accelerating their degradation in the environment [, , ]. This could potentially reduce plastic accumulation in landfills and ecosystems.

Q18: Are there any ongoing studies exploring the potential of ferric stearate in drug delivery systems?

A18: While ferric stearate's applications currently focus on material science and catalysis, its biocompatibility and ability to form stable LB films warrant investigation for potential use in drug delivery systems. Further research is needed to explore its interaction with biological systems and evaluate its suitability for such applications.

Q19: Has computational chemistry been employed to study ferric stearate?

A19: Density functional theory (DFT) calculations have been used to investigate the bond dissociation energies of C-H bonds in the ligand of ferric stearate []. These calculations revealed that the C-H bonds in the ferric stearate ligand are weaker than those in the polyethylene matrix, suggesting that ferric stearate can readily generate radicals upon UV exposure, initiating the degradation process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B7821468.png)